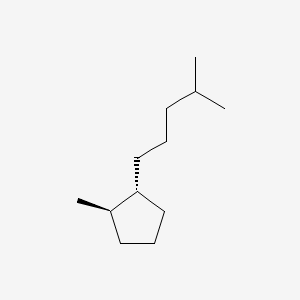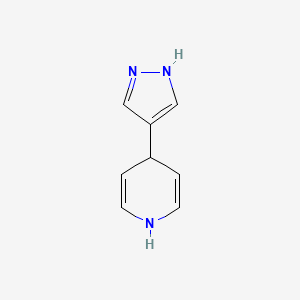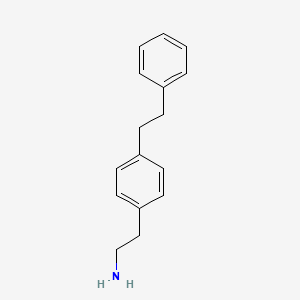
2-(4-Phenethyl-phenyl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenethyl-phenyl)-ethylamine is an organic compound that belongs to the class of phenethylamines It is characterized by a phenethyl group attached to a phenyl ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenethyl-phenyl)-ethylamine typically involves the reaction of 4-phenethylbenzaldehyde with nitroethane in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate nitrostyrene, which is subsequently reduced to the desired amine. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic hydrogenation is another method employed in industrial settings to achieve efficient reduction of the nitrostyrene intermediate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenethyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 4-phenethylbenzaldehyde or 4-phenethylbenzoic acid.
Reduction: Formation of N-alkylated derivatives.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
2-(4-Phenethyl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenethyl-phenyl)-ethylamine involves its interaction with various molecular targets, including:
Receptors: It may bind to adrenergic or serotonergic receptors, influencing neurotransmitter release and uptake.
Enzymes: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Pathways: The compound may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(4-Phenethyl-phenyl)-ethylamine can be compared with other phenethylamines, such as:
Phenethylamine: The parent compound with a simpler structure.
Amphetamine: A well-known stimulant with a similar phenethylamine backbone.
Methamphetamine: A potent central nervous system stimulant with additional methyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other phenethylamines.
Similar Compounds
- Phenethylamine
- Amphetamine
- Methamphetamine
- 4-Methylphenethylamine
Properties
IUPAC Name |
2-[4-(2-phenylethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-5,8-11H,6-7,12-13,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRAIFUYJHWSEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
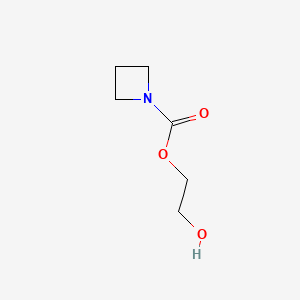

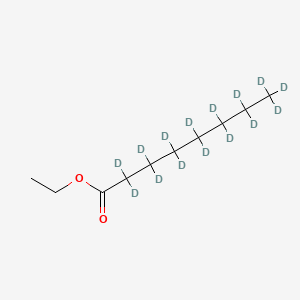
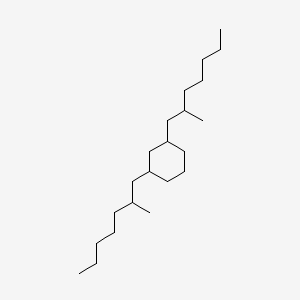
![5-Methyl-6,7-dihydro-5H-pyridazino[3,4-b][1,4]oxazine](/img/structure/B569277.png)
